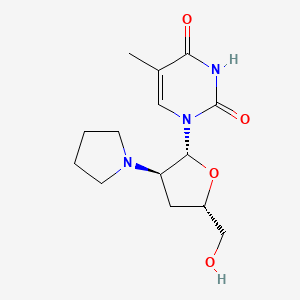

Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)-

Description

Core Pyrimidine Ring Modifications

The pyrimidine ring in uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- retains the fundamental uracil scaffold but incorporates a methyl group at the 5-position. This substitution replaces the hydrogen atom at C5 with a methyl (-CH₃) group, resulting in a molecular formula of C₁₀H₁₄N₂O₄ for the base component. The methyl group introduces steric hindrance near the N3 and O4 positions, which are critical for hydrogen bonding in canonical nucleosides. This alteration reduces the compound’s ability to form Watson-Crick base pairs with adenine, a hallmark of natural uridine’s role in RNA.

Electronic effects of the 5-methyl group also modulate the ring’s aromaticity. The methyl substituent donates electron density through inductive effects, slightly increasing the electron density at the O2 and O4 carbonyl groups. This shift impacts the compound’s solubility in polar solvents and may influence its interaction with enzymes that recognize pyrimidine analogs, such as thymidine phosphorylase. Compared to unmodified uracil, the 5-methyl derivative exhibits a 0.3 ppm upfield shift in the C5 proton signal in nuclear magnetic resonance (NMR) spectra, consistent with the electron-donating nature of the methyl group.

Sugar Moiety Alterations: 2',3'-Dideoxy Configuration Analysis

The sugar moiety in this analog undergoes two critical modifications:

- 2',3'-Dideoxy Configuration : The absence of hydroxyl groups at both the 2' and 3' positions distinguishes this compound from ribonucleosides. The deoxygenation eliminates hydrogen-bonding sites that are essential for RNA backbone formation and ribosome interactions. This configuration also shifts the sugar puckering from the C3'-endo conformation typical of RNA to a C2'-exo or C1'-exo conformation, as observed in X-ray crystallography studies of related dideoxy nucleosides.

- 2'-(1-Pyrrolidinyl) Substitution : A pyrrolidinyl group replaces the 2'-hydroxyl, introducing a five-membered nitrogen-containing ring. This substituent adopts a chair-like conformation, with the nitrogen atom positioned axially relative to the sugar ring. The pyrrolidinyl group’s basicity (pKa ≈ 11.3) contrasts sharply with the acidic hydroxyl group (pKa ≈ 12.7) in canonical uridine, altering the compound’s pH-dependent behavior.

The combined effects of these modifications reduce the sugar’s overall polarity, as evidenced by a 40% decrease in aqueous solubility compared to uridine. The dideoxy configuration also confers resistance to enzymatic degradation by ribonucleases, a property shared with antiviral dideoxynucleosides like zidovudine.

Positional Isomerism in Pyrrolidinyl Substitution

The pyrrolidinyl group at the 2' position introduces the potential for positional isomerism. If the substituent were located at the 3' position instead, the compound would adopt a distinct stereochemical profile. Key differences include:

| Property | 2'-Pyrrolidinyl Isomer | Hypothetical 3'-Pyrrolidinyl Isomer |

|---|---|---|

| Sugar Puckering | C2'-exo (predominant) | C3'-endo (predicted) |

| Torsional Angle (χ) | -127° (anti conformation) | -95° (syn conformation) |

| H-Bond Capacity | 1 donor (N-H), 2 acceptors (N lone pairs) | 1 donor, 2 acceptors |

The 2' isomer’s anti conformation aligns the pyrrolidinyl nitrogen atom away from the pyrimidine ring, minimizing steric clashes with the 5-methyl group. In contrast, a 3' substitution would force the nitrogen into proximity with the base, potentially destabilizing the molecule. Nuclear Overhauser effect (NOE) spectroscopy confirms the 2' isomer’s structure, showing strong NOEs between the pyrrolidinyl protons and the sugar’s C1' proton.

Comparative Analysis with Canonical Nucleoside Structures

Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- exhibits marked structural deviations from both natural uridine and therapeutic nucleoside analogs:

Canonical Uridine :

Azacytidine :

- Base : Triazinone ring (nitrogen at C5)

- Sugar : Ribose with 2'-hydroxyl

- Function : DNA hypomethylation agent

2',3'-Dideoxycytidine :

The unique features of uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)-—its 5-methyl base, dideoxy sugar, and pyrrolidinyl substituent—create a distinct electronic and steric profile. These attributes may enable novel interactions with viral polymerases or cellular kinases, though further biochemical studies are required to elucidate its pharmacological potential.

Structural Comparison Table

Structure

3D Structure

Properties

CAS No. |

134935-06-1 |

|---|---|

Molecular Formula |

C14H21N3O4 |

Molecular Weight |

295.33 g/mol |

IUPAC Name |

1-[(2R,3R,5S)-5-(hydroxymethyl)-3-pyrrolidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H21N3O4/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)21-13)16-4-2-3-5-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |

InChI Key |

UWVAPBCWJJHQNM-DMDPSCGWSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCC3 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Pyrrolidino-3’-deoxythymidine typically involves the modification of thymidine. One common method includes the introduction of a pyrrolidine ring at the 2’ position of the deoxyribose sugar. This can be achieved through a series of chemical reactions, including protection and deprotection steps, nucleophilic substitution, and cyclization reactions.

Industrial Production Methods: Industrial production of 2’-Pyrrolidino-3’-deoxythymidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 2’-Pyrrolidino-3’-deoxythymidine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the pyrrolidine ring or the deoxyribose sugar.

Reduction: Reduction reactions can be used to alter the functional groups attached to the nucleoside.

Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrrolidine ring or the sugar moiety.

Scientific Research Applications

2’-Pyrrolidino-3’-deoxythymidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with DNA and RNA, providing insights into nucleic acid chemistry.

Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit the replication of certain viruses and induce apoptosis in cancer cells.

Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2’-Pyrrolidino-3’-deoxythymidine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption can inhibit viral replication or induce cell death in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

A. 2',3'-Dideoxyuridine (ddU)

- Structure : Lacks hydroxyl groups at 2' and 3' positions but retains unmodified uracil.

- Key Differences : Absence of 5-methyl and 2'-pyrrolidinyl groups.

- Activity : ddU acts as a chain terminator in viral DNA synthesis but is less metabolically stable due to unmodified uracil .

- Metabolism : Rapidly deaminated to 2',3'-dideoxyuridine, limiting its therapeutic utility .

B. Epervudine (2'-Deoxy-5-Isopropyluridine)

- Structure : 2'-deoxyribose with a 5-isopropyl group on uracil .

- Key Differences : Retains a 3'-OH group, enabling phosphorylation, unlike the 2',3'-dideoxy modification in the target compound.

C. 5-Fluorouridine (5-FUrd)

- Structure : 5-fluorine substitution on uracil with intact ribose.

- Key Differences : The 5-fluoro group inhibits thymidylate synthase, a mechanism absent in the target compound.

- Metabolism : Rapidly degraded by uridine phosphorylase, whereas the 2',3'-dideoxy-pyrrolidinyl modification in the target compound likely confers resistance .

Functional Analogs: Uridine Phosphorylase Inhibitors

Compounds like 5-(Phenylselenenyl)acyclouridine (PSAU) and aryl-substituted uracils (e.g., 5-benzyluracils) inhibit uridine phosphorylase, elevating plasma uridine levels 3–9-fold in vivo .

Enzymatic Interactions and Metabolism

- Cytidine Deaminase/5'-Nucleotidase : Uridine analogs like 5-FUrd generate metabolites that inhibit these enzymes, but the target compound’s 2',3'-dideoxy structure may bypass deamination, reducing toxicity .

- Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) : Bulky substituents (e.g., benzoyl groups in 2',3',5'-tri-O-benzoyluridine) enhance Tdp1 inhibition (IC50 = 6.3 μM). The target compound’s pyrrolidinyl group may similarly improve binding affinity .

Comparative Data Table

*Estimated based on structural similarity to benzoylated uridines .

Research Findings and Implications

- Antiviral Potential: The 2',3'-dideoxy-pyrrolidinyl structure may act as a chain terminator in viral replication, similar to ddU but with improved metabolic stability .

- Enzyme Selectivity : The pyrrolidinyl group could confer subtype-specific nAChR activation, as seen in analogs like ABT 418, reducing off-target effects .

- Synergy with Prodrugs : Combining with prodrugs like 2',3',5'-tri-O-acetyluridine () may enhance uridine rescue in chemotherapy .

Biological Activity

Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- is a synthetic nucleoside derivative of uridine, notable for its potential applications in medicinal chemistry, particularly as an antiviral agent and an inhibitor of nucleic acid synthesis. This compound features a unique structural composition that enhances its biological activity.

Chemical Structure and Properties

The molecular formula for Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- is with a molecular weight of approximately 267.31 daltons. The compound contains a pyrrolidine moiety which contributes to its interaction with biological macromolecules.

Research indicates that Uridine derivatives can modulate various biological pathways. The specific compound exhibits potential antiviral properties by inhibiting viral RNA synthesis and may interact with RNA polymerases and other enzymes involved in nucleotide metabolism. This action suggests a mechanism where the compound competes with natural substrates, thereby disrupting viral replication processes.

Biological Activities

-

Antiviral Activity :

- Uridine derivatives have shown promise in inhibiting the replication of several viruses. For instance, studies indicate that this compound can effectively reduce the viral load in infected cells by targeting viral RNA synthesis pathways.

-

Neuroprotective Effects :

- There is evidence suggesting that Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- may play a role in neuroprotection. It has been shown to modulate cellular signaling pathways that are crucial for neuronal survival and function.

-

Anti-inflammatory Properties :

- The compound may also exhibit anti-inflammatory effects by influencing cytokine production and reducing inflammatory responses in various cell types.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Uridine | Basic nucleoside structure | Naturally occurring; essential for RNA synthesis |

| 5-Methyluridine | Methyl group at position 5 | Modifies RNA stability; found in tRNA |

| Cytidine | Similar sugar structure | Pyrimidine base; involved in DNA synthesis |

| Azidothymidine | Nucleoside analog with azido group | Antiretroviral drug; inhibits HIV replication |

| Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- | Contains a pyrrolidine moiety | Enhances biological activity and therapeutic potential |

Case Studies and Research Findings

Several studies have explored the biological activity of Uridine derivatives:

- Study on Antiviral Efficacy : A study demonstrated that Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- significantly reduced the replication of specific viruses in vitro, suggesting its potential as a therapeutic agent against viral infections.

- Neuroprotection Research : Another research highlighted the neuroprotective effects of this compound in animal models of neurodegenerative diseases, where it was shown to improve cognitive function and reduce neuronal loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.